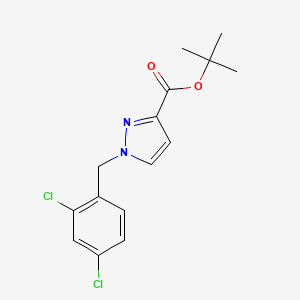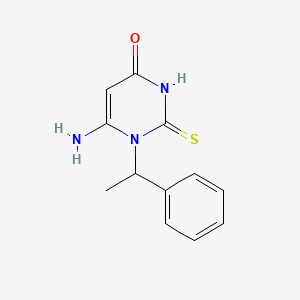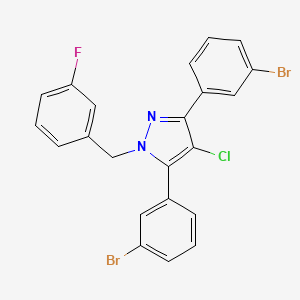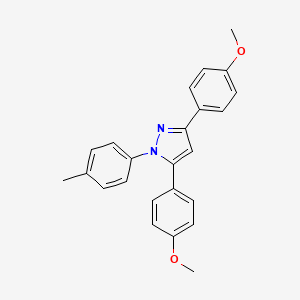![molecular formula C18H26N2O6S B10910318 5-{[5-(Diethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10910318.png)
5-{[5-(Diethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID is a complex organic compound with potential applications in various fields of science and industry. This compound features a thienyl group, which is a sulfur-containing heterocycle, and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the thienyl precursor and introduce the diethylamino and ethoxycarbonyl groups through nucleophilic substitution reactions. The final step often involves the formation of the oxopentanoic acid moiety through a series of oxidation and esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-{3-[(DIETHYLAMINO)CARBONYL]ANILINO}-5-OXOPENTANOIC ACID
- 5-{[5-[(DIMETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID
Uniqueness
5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID is unique due to its specific combination of functional groups and the presence of the thienyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H26N2O6S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-[[5-(diethylcarbamoyl)-3-ethoxycarbonyl-4-methylthiophen-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H26N2O6S/c1-5-20(6-2)17(24)15-11(4)14(18(25)26-7-3)16(27-15)19-12(21)9-8-10-13(22)23/h5-10H2,1-4H3,(H,19,21)(H,22,23) |
InChI Key |
CGODKYPWTDDNEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCCC(=O)O)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10910238.png)

![4-[5-(1,3-Dimethyl-1H-pyrazol-4-YL)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-1-benzenesulfonamide](/img/structure/B10910256.png)
![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B10910259.png)
![3-(difluoromethyl)-5-(ethylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B10910266.png)


![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[(4-bromonaphthalen-1-yl)amino]prop-2-enal](/img/structure/B10910285.png)


![4-{[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10910302.png)
![2-(4-iodophenyl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B10910309.png)
![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910320.png)

